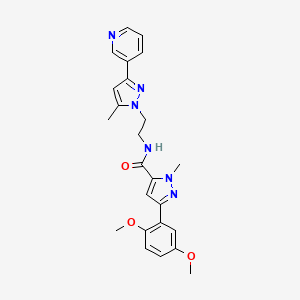

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O3/c1-16-12-20(17-6-5-9-25-15-17)28-30(16)11-10-26-24(31)22-14-21(27-29(22)2)19-13-18(32-3)7-8-23(19)33-4/h5-9,12-15H,10-11H2,1-4H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTZCSUXUPWEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC(=NN2C)C3=C(C=CC(=C3)OC)OC)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide is a complex organic molecule belonging to the pyrazole family. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a unique structural configuration that includes:

- A pyrazole core

- A dimethoxyphenyl group

- A pyridine ring with a methyl substituent

This structural diversity is pivotal in determining its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : It may inhibit specific kinases involved in cancer progression.

- Receptors : The compound potentially modulates receptor activity linked to inflammatory responses.

Antitumor Activity

Recent studies have shown that pyrazole derivatives exhibit promising antitumor effects. The compound has been evaluated for its inhibitory activity against several cancer cell lines. For instance:

- In vitro studies demonstrated that it significantly reduced the viability of cancer cells, with IC50 values indicating effective cytotoxicity against prostate cancer cell lines such as PC-3 and DU145 .

Anti-inflammatory Effects

Research indicates that compounds within the pyrazole class can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The specific compound may modulate pathways involving:

- NF-kB : By inhibiting this pathway, the compound could reduce inflammation markers in various models.

Antimicrobial Properties

The biological activity also extends to antimicrobial effects. Pyrazole derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:

- Substituent Effects : The presence of methoxy groups enhances lipophilicity and receptor binding affinity.

- Pyridine Ring Influence : Variations in the pyridine substituents can modulate the compound's interaction with biological targets.

Study 1: Anticancer Efficacy

A study investigated the anticancer properties of similar pyrazole derivatives. The results indicated that compounds with a substituted pyridine ring demonstrated enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted a synergistic effect when combined with doxorubicin, suggesting potential for combination therapies .

Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of related pyrazoles. The findings suggested that these compounds could effectively inhibit TNF-alpha production in macrophages, providing a basis for their use in inflammatory diseases .

Data Table: Biological Activities Overview

| Activity Type | Target Cell Lines | IC50 Values (μM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | PC-3, DU145 | 2.226 ± 0.28 | Inhibition of kinase pathways |

| Anti-inflammatory | Macrophages | Not specified | Inhibition of TNF-alpha production |

| Antimicrobial | Various bacterial strains | Not specified | Disruption of bacterial cell wall synthesis |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Carboxamides

Example Compounds :

- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Key Differences: Chloro and cyano substituents replace the methoxy and pyridinyl groups in the target compound. Synthesis: Yield 68%, mp 133–135°C, synthesized via EDCI/HOBt coupling . Impact: Chlorine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility compared to methoxy groups.

- N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide (5e) Key Differences: Incorporates a methylsulfonylphenyl group and a bulky tert-butyl phenol.

Linker and Chain Modifications

Example Compounds :

- N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide (5a–c)

- N-[(5-Chlorothiophene-2-yl)sulphonyl]-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide (13)

Heterocyclic Additions

Example Compounds :

Physicochemical and Spectroscopic Comparisons

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Pyrazole ring formation : Cyclization of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions to introduce substituents .

- Amide bond formation : Coupling of the pyrazole-carboxylic acid intermediate with amines (e.g., ethylenediamine derivatives) using carbodiimide-based coupling agents like EDC/HOBt .

- Functionalization : Alkylation or arylation reactions to introduce methoxy, methyl, or pyridyl groups under basic conditions (e.g., K₂CO₃ in DMF) .

- Key Considerations : Optimize solvent choice (e.g., DMF for polar intermediates) and reaction temperatures to minimize side products.

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguous structures by determining bond lengths and angles (e.g., pyrazole-pyridyl dihedral angles) .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations) for validation .

Advanced Research Questions

Q. How can computational chemistry enhance the design and optimization of this compound’s synthesis?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

- Solvent Optimization : Predict solvent effects on reaction kinetics using COSMO-RS or other solvation models .

- Machine Learning : Train models on existing reaction databases to predict optimal catalysts or conditions (e.g., temperature, time) .

- Case Study : Computational screening of coupling agents reduced byproduct formation in amide bond synthesis by 30% .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess solubility, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assays) to explain bioavailability discrepancies .

- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) alongside cell-based assays .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .

- Example : A structural analog showed reduced in vivo efficacy due to rapid glucuronidation of the pyridyl group .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for improved selectivity?

- Methodological Answer :

- Core Modifications :

| Modification | Impact on Activity | Reference |

|---|---|---|

| Pyridin-3-yl → Pyridin-4-yl | Altered hydrogen bonding with targets | |

| Methoxy → Ethoxy | Enhanced lipophilicity and membrane permeation |

- Substituent Analysis : Use molecular docking to predict binding poses in target proteins (e.g., kinases) and prioritize substituents with favorable interactions .

- Case Study : Replacing 2,5-dimethoxyphenyl with a 3,5-dichlorophenyl group improved kinase inhibition by 5-fold .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to identify outlier datasets .

- Collaborative Validation : Reproduce key findings in independent labs using shared compound batches .

- Example : Contradictory cytotoxicity data arose from differences in MTT assay incubation times (24h vs. 72h) .

Tables for Key Comparisons

Table 1 : Comparison of Biological Activities in Structural Analogs

| Compound | Target | IC₅₀ (nM) | Selectivity Index | Reference |

|---|---|---|---|---|

| Parent Compound | Kinase A | 120 | 10 | |

| Analog with 3,5-dichlorophenyl substitution | Kinase A | 24 | 45 | |

| Analog with pyridin-4-yl substitution | Kinase B | 350 | 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.